4,6-dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine
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Overview
Description
4,6-Dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine is a heterocyclic aromatic compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of chlorine, nitro, and trifluoropropylsulfanyl groups attached to a pyrimidine ring, making it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine typically involves the chlorination and nitration of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with nitric acid to introduce the nitro group. The trifluoropropylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium thiolate or amines in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in suitable solvents.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted pyrimidines: Formed by nucleophilic substitution reactions.
Sulfoxides and sulfones: Formed by the oxidation of the sulfanyl group.
Scientific Research Applications
4,6-Dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine has diverse applications in scientific research:
Medicinal chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Organic synthesis: Serves as a building block for the synthesis of complex heterocyclic compounds.
Material science: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,6-dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The presence of electron-withdrawing groups like nitro and trifluoropropylsulfanyl enhances its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-5-nitropyrimidine
- 4,6-Dichloro-2-methylpyrimidine
- 2,4-Dichloro-5-nitropyrimidine
Uniqueness
4,6-Dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine is unique due to the presence of the trifluoropropylsulfanyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for synthesizing compounds with enhanced biological activity and stability compared to its analogs .
Properties
Molecular Formula |
C7H4Cl2F3N3O2S |
---|---|
Molecular Weight |
322.09 g/mol |
IUPAC Name |
4,6-dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine |
InChI |
InChI=1S/C7H4Cl2F3N3O2S/c8-4-3(15(16)17)5(9)14-6(13-4)18-2-1-7(10,11)12/h1-2H2 |
InChI Key |
OOXSPRVTTSGCQK-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl)C(F)(F)F |
Origin of Product |
United States |
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